1-(2-Cyanobenzyl)piperidine-2-carboxylic acid
Overview
Description
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound features a piperidine ring substituted with a 2-cyanobenzyl group and a carboxylic acid group. It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals .
Biochemical Analysis
Biochemical Properties
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the lysine degradation pathway, such as Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida . These interactions often involve the binding of the compound to the active sites of enzymes, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the blood-brain barrier permeability and exhibit anticonvulsant activity in certain cellular models . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, altering their conformation and activity. For instance, it has been shown to interact with the human GABA transporter 1 (GAT1), influencing its activity and contributing to its anticonvulsant effects . These interactions at the molecular level are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticonvulsant activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall health . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the lysine degradation pathway. It interacts with enzymes such as Δ1-piperideine-2-carboxylate reductase, which plays a role in the catabolism of lysine and proline . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing its overall biochemical properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with cyanobenzyl halides under basic conditions. One common method includes the use of piperidine-2-carboxylic acid as a starting material, which is then reacted with 2-cyanobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Pipecolic acid:
Isonipecotic acid: Another piperidine derivative with a carboxylic acid group but differing in its substitution pattern.
2-Picolinic acid: A pyridine derivative with a carboxylic acid group, differing in the nitrogen atom’s position within the ring.
Uniqueness
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is unique due to the presence of both a cyanobenzyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry and industrial synthesis .
Properties
IUPAC Name |
1-[(2-cyanophenyl)methyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-11-5-1-2-6-12(11)10-16-8-4-3-7-13(16)14(17)18/h1-2,5-6,13H,3-4,7-8,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMOBZGNIDTMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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